molecular formula C8H14ClNO2 B6281748 (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride CAS No. 2445052-99-1

(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride

Cat. No.: B6281748
CAS No.: 2445052-99-1
M. Wt: 191.65 g/mol
InChI Key: HHRRHIWMRORATM-FXFNDYDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable precursor followed by cyclization. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of cyclopentane and pyrrole ring systems on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[c]pyrrole-2-carboxylic acid: A related compound with a similar ring structure but different functional groups.

    Hexahydrocyclopenta[c]pyrrole: Another similar compound with a fully saturated ring system.

Uniqueness

(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a hydrochloride group. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

2445052-99-1

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)5-1-6-3-9-4-7(6)2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6-,7+;

InChI Key

HHRRHIWMRORATM-FXFNDYDPSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1C(=O)O.Cl

Canonical SMILES

C1C(CC2C1CNC2)C(=O)O.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.